![molecular formula C57H39N3 B13646820 4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine](/img/structure/B13646820.png)
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine is an organic compound characterized by its complex structure, which includes multiple pyridine and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to build the final complex structure. Common steps include:
Formation of Pyridine Rings: Pyridine rings are synthesized through various methods, including cyclization reactions.
Coupling Reactions: The pyridine rings are coupled with phenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Assembly: The intermediate compounds are assembled into the final structure through additional coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, solvents, and reaction conditions to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Dimethyl sulfoxide, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives.
科学的研究の応用
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: It can be used in the development of advanced materials with specific electronic and optical properties.
Chemical Sensors: The compound’s ability to interact with various analytes makes it useful in chemical sensing applications.
Biomedical Research:
作用機序
The mechanism of action of 4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine involves its interaction with molecular targets through various pathways:
Electronic Interactions: The compound’s electronic structure allows it to participate in electron transfer processes.
Binding to Receptors: It can bind to specific receptors or enzymes, modulating their activity.
Photophysical Properties: The compound’s ability to absorb and emit light can be harnessed in photophysical applications.
類似化合物との比較
Similar Compounds
Tris(4-(pyridin-4-yl)phenyl)amine: Similar in structure but with different electronic properties.
1,3,5-Tris(4-pyridyl)benzene: Another compound with multiple pyridine groups, used in coordination chemistry.
4,4’-Bipyridine: A simpler compound with two pyridine rings, commonly used in coordination polymers.
Uniqueness
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine is unique due to its highly conjugated structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and light absorption/emission.
特性
分子式 |
C57H39N3 |
|---|---|
分子量 |
765.9 g/mol |
IUPAC名 |
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine |
InChI |
InChI=1S/C57H39N3/c1-7-46(52-25-31-58-32-26-52)8-2-40(1)43-13-19-49(20-14-43)55-37-56(50-21-15-44(16-22-50)41-3-9-47(10-4-41)53-27-33-59-34-28-53)39-57(38-55)51-23-17-45(18-24-51)42-5-11-48(12-6-42)54-29-35-60-36-30-54/h1-39H |
InChIキー |
AHOHSSQAOGESGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=NC=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=NC=C9)C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



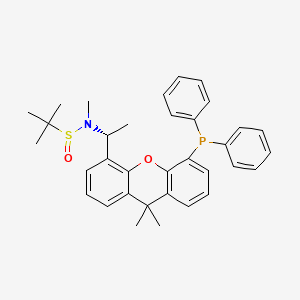
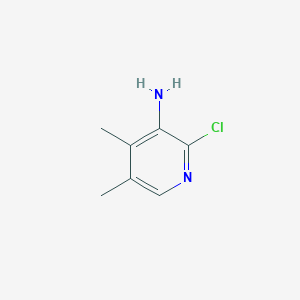
![4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline](/img/structure/B13646765.png)

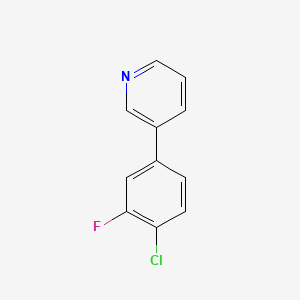
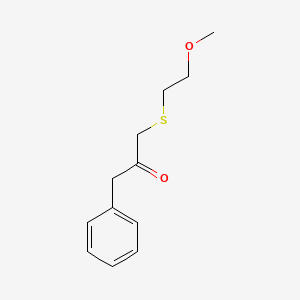


![2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)
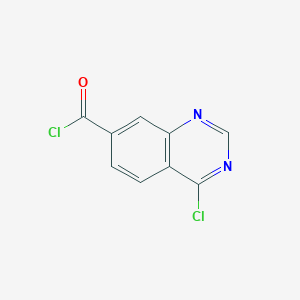
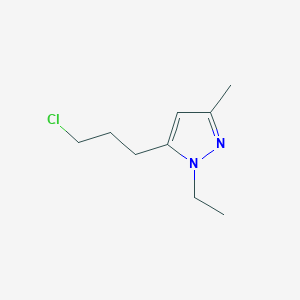
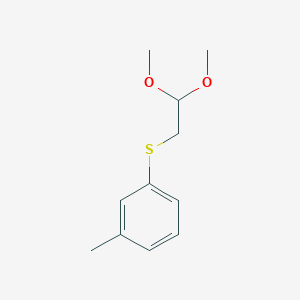
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoic acid](/img/structure/B13646816.png)
